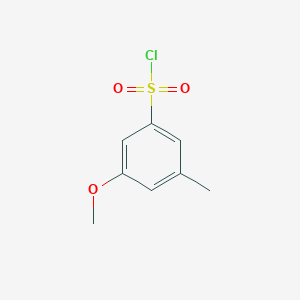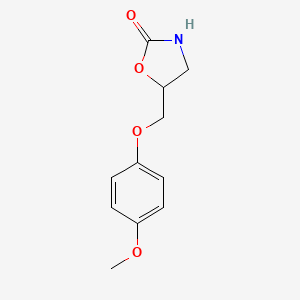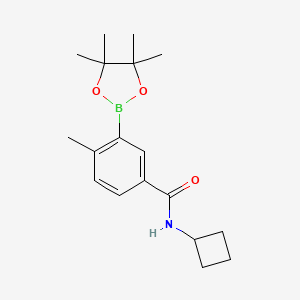
3-Methoxy-5-methylbenzenesulfonyl chloride
Overview
Description
3-Methoxy-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride typically involves the sulfonation of 3-methoxy-5-methylbenzene (m-cresol) followed by chlorination. The process can be summarized as follows:
Sulfonation: m-Cresol is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group, forming 3-methoxy-5-methylbenzenesulfonic acid.
Chlorination: The sulfonic acid is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxy-5-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, often in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Hydrolysis: The reaction with water can be carried out under mild conditions, often at room temperature.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-Methoxy-5-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups, which can enhance their stability and solubility.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and chemical resistance.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester linkages. These modifications can alter the biological activity, stability, and solubility of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the methoxy and methyl substituents, making it less sterically hindered and more reactive.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group at the 4-position, which can influence its reactivity and selectivity in chemical reactions.
2-Methylbenzenesulfonyl Chloride: Has a methyl group at the 2-position, affecting its steric and electronic properties.
Uniqueness
3-Methoxy-5-methylbenzenesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substituents can influence the compound’s reactivity, selectivity, and solubility, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
3-methoxy-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-7(12-2)5-8(4-6)13(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWALFVVYFEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)

![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)





